molecular formula C18H29Cl2FO3SSn B14018646 3,5-Dichloro-4-[(tributylstannyl)oxy]benzene-1-sulfonyl fluoride CAS No. 23383-89-3

3,5-Dichloro-4-[(tributylstannyl)oxy]benzene-1-sulfonyl fluoride

Cat. No.: B14018646
CAS No.: 23383-89-3
M. Wt: 534.1 g/mol
InChI Key: BGFPDMNPBWFJMH-UHFFFAOYSA-M
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Description

3,5-Dichloro-4-[(tributylstannyl)oxy]benzene-1-sulfonyl fluoride is a highly specialized organometallic compound featuring a sulfonyl fluoride group and a tributylstannyl ether substituent. The sulfonyl fluoride moiety is known for its hydrolytic stability and utility in covalent inhibitor design, while the tributylstannyl group is reactive in organometallic cross-coupling reactions, such as Stille coupling.

Properties

CAS No.

23383-89-3

Molecular Formula

C18H29Cl2FO3SSn

Molecular Weight

534.1 g/mol

IUPAC Name

3,5-dichloro-4-tributylstannyloxybenzenesulfonyl fluoride

InChI

InChI=1S/C6H3Cl2FO3S.3C4H9.Sn/c7-4-1-3(13(9,11)12)2-5(8)6(4)10;3*1-3-4-2;/h1-2,10H;3*1,3-4H2,2H3;/q;;;;+1/p-1

InChI Key

BGFPDMNPBWFJMH-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC1=C(C=C(C=C1Cl)S(=O)(=O)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonylfluoride, 3,5-dichloro-4-[(tributylstannyl)oxy]- typically involves the reaction of benzenesulfonyl fluoride with 3,5-dichloro-4-hydroxybenzenesulfonyl chloride in the presence of a stannylating agent such as tributyltin chloride. The reaction is usually carried out under anhydrous conditions and may require a catalyst to facilitate the stannylation process.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced purification techniques may be employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonylfluoride, 3,5-dichloro-4-[(tributylstannyl)oxy]- can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tributylstannyl group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can be used in palladium-catalyzed coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and ligands are used in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonyl derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Benzenesulfonylfluoride, 3,5-dichloro-4-[(tributylstannyl)oxy]- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.

    Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes and the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Benzenesulfonylfluoride, 3,5-dichloro-4-[(tributylstannyl)oxy]- exerts its effects involves the interaction of its functional groups with various molecular targets. The sulfonyl fluoride group can react with nucleophiles, while the tributylstannyl group can participate in organometallic reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecules.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Functional Groups Molecular Formula Key Applications Reference
3,5-Dichloro-4-[(tributylstannyl)oxy]benzene-1-sulfonyl fluoride (Target) Sulfonyl fluoride, tributylstannyl ether C₁₈H₂₈Cl₂FO₃SSn Organometallic synthesis* -
3,5-Dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl chloride Sulfonyl chloride, dimethylcarbamoyl C₁₀H₁₀Cl₃NO₄S Research reagent
Chlorfluazuron (Insect Growth Regulator) Benzamide, pyridinyl ether C₂₀H₉Cl₃F₅N₃O₃ Pesticide
3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonyl chloride Sulfonyl chloride, nitro-substituted C₁₂H₆Cl₃NO₅S Chemical intermediate

*Inferred from organotin reactivity.

Key Observations:

Sulfonyl Fluoride vs. Sulfonyl Chloride :

  • The target compound’s sulfonyl fluoride group offers superior hydrolytic stability compared to sulfonyl chlorides (e.g., ), which are prone to hydrolysis. This stability may expand its utility in aqueous environments or long-term storage applications.
  • Sulfonyl chlorides (e.g., and ) are commonly used as electrophilic reagents in nucleophilic substitution reactions, while sulfonyl fluorides are increasingly employed in covalent drug discovery due to their "click chemistry" compatibility .

Organometallic vs. Organotin compounds, however, pose higher toxicity and environmental concerns compared to purely organic analogs, necessitating stringent handling protocols .

Biological Activity: Chlorfluazuron () and related pesticides rely on benzamide and pyridinyl ether groups for insect growth regulation. In contrast, the target compound’s sulfonyl fluoride and organotin groups suggest non-pesticidal applications, such as synthetic intermediates or catalytic precursors.

Reactivity and Stability Profiles

  • Hydrolytic Stability : Sulfonyl fluorides resist hydrolysis better than sulfonyl chlorides, which rapidly hydrolyze to sulfonic acids in water . This property makes the target compound preferable for applications requiring moisture tolerance.
  • Thermal Stability : Tributylstannyl ethers are thermally stable but degrade under UV light or oxidative conditions, limiting their use in photochemical processes. Nitro-substituted analogs (e.g., ) may exhibit explosive tendencies under extreme heat.

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